2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H11N3O. It is part of the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit extracellular signal-regulated kinase (erk2) and reduce phospho-rsk levels .
Mode of Action
Based on the reported activity of similar compounds, it may interact with its targets (such as erk2) and inhibit their activity, leading to a reduction in phospho-rsk levels .
Biochemical Pathways
The inhibition of erk2 and reduction of phospho-rsk levels suggest that it may affect the mapk/erk pathway .
Result of Action
The reported inhibition of erk2 and reduction of phospho-rsk levels suggest that it may have anti-proliferative effects .
Biochemical Analysis
Biochemical Properties
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell behavior. In cancer cells, this compound has been found to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, it affects gene expression by altering the transcriptional activity of certain genes, which can result in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can lead to a cascade of events that ultimately affect cell function and behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function, including persistent changes in gene expression and cell behavior . These temporal effects are
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 2-methoxypyridine with a suitable pyrimidine derivative under acidic or basic conditions . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. bulk synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.
2-Pyridyl-substituted derivatives: These compounds have different substituents on the pyridine ring, leading to variations in their properties and applications.
Uniqueness
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to the presence of the methoxy group, which can enhance its solubility and biological activity compared to its unsubstituted counterparts .
Properties
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZQEZOMCIZRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677837 | |
Record name | 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-83-1 | |
Record name | 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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